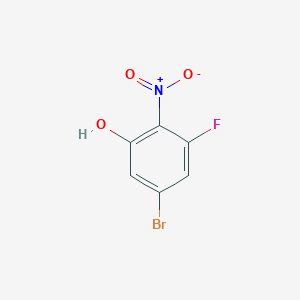

5-Bromo-3-fluoro-2-nitrophenol

Descripción general

Descripción

5-Bromo-3-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Bromo-3-fluoro-2-nitrophenol involves nitration of 3-fluorobenzotrifluoride in batch reactors . The process is highly exothermic and requires careful control of heat and mass transfer rates . The nitration process in a millireactor has been studied, with the aim of achieving better control over impurity formation and higher process efficiency .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-nitrophenol consists of a phenol group with bromo, fluoro, and nitro substituents . The molecular weight is 236 .Chemical Reactions Analysis

5-Bromo-3-fluoro-2-nitrophenol can undergo various chemical reactions. For instance, it can be used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It can also be converted into (5-Bromo-3-fluoro-2-nitro-phenyl)-methyl-amine .Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-nitrophenol is a solid substance . It has a density of 2.0±0.1 g/cm3 . The boiling point is 279.6±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Luminescent Sensing for Nitroanalytes

The research on mixed ligand two-dimensional metal organic frameworks (MOFs) involving 5-bromo isophthalic acid, among other components, has led to the development of a Cd(ii) luminescent MOF that exhibits effective luminescence quenching for picric acid (TNP) among a range of nitroanalytes in aqueous media. This selective and sensitive fluorescence quenching response towards electron-deficient TNP over other nitro analytes is facilitated through a combination of electron transfer/energy transfer processes and electrostatic interaction, making it a promising approach for the detection of nitro compounds in environmental and security applications (Rachuri et al., 2016).

Enhancing Chemotherapy Efficacy

In the realm of cancer treatment, particularly for colorectal cancer (CRC), resveratrol has shown potential in chemosensitizing CRC cells to 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent. The synergistic effects observed include inhibition of cell proliferation, enhancement of intercellular junction formation, and promotion of apoptosis. This is achieved through the modulation of various cellular processes, including the up-regulation of desmosomes, gap- and tight junctions, and adhesion molecules, as well as the down-regulation of the NF-κB pathway, which plays a crucial role in drug resistance and cancer progression (Buhrmann et al., 2015).

Atmospheric Monitoring

A study on the spatial and geographical variations of urban, suburban, and rural atmospheric concentrations of phenols and nitrophenols has highlighted the importance of monitoring these compounds in the atmosphere. The research provides insights into the sources of these compounds and their potential impacts on air quality and public health. It underscores the need for further investigations to better understand the behavior and effects of phenols and nitrophenols in the environment (Morville et al., 2006).

Safety and Hazards

Direcciones Futuras

5-Bromo-3-fluoro-2-nitrophenol is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . Future research may focus on improving the synthesis process and exploring new applications.

Mecanismo De Acción

Target of Action

Nitrophenols, a class of compounds to which 5-bromo-3-fluoro-2-nitrophenol belongs, are known to interact with various biological targets .

Mode of Action

Nitrophenols, in general, are electrophilic and can undergo reactions such as nitration and bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the positions meta to itself .

Biochemical Pathways

Nitrophenols have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, may influence its bioavailability .

Result of Action

Nitrophenols, in general, are known to be poisonous and can cause various health effects .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-fluoro-2-nitrophenol can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other electrophiles or nucleophiles in its environment . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCBYQYRMKRPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-2-nitrophenol | |

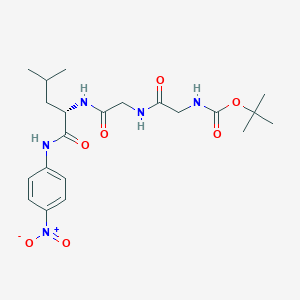

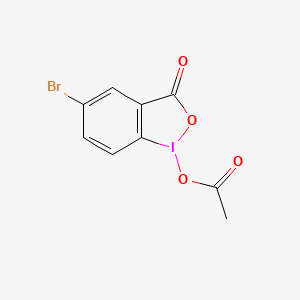

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)

![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)